9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,5-Dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and tetrazole formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which regulate cellular processes like proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
4,6,7-Trisubstituted quinazoline derivatives: Known for their antitumor activity.
Thiazoloquinazoline derivatives: Exhibiting antifungal and antioxidant activities.
Quinoxaline and phthalazine derivatives: These compounds share structural similarities and biological activities with quinazolines.
9-(2,5-Dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H17N5O3/c1-23-9-6-7-13(24-2)10(8-9)15-14-11(4-3-5-12(14)22)17-16-18-19-20-21(15)16/h6-8,15H,3-5H2,1-2H3,(H,17,18,20) |
InChI Key |
CHXBKSJNNWCGPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=NN=NN24 |
Origin of Product |
United States |
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